n-(2-Fluorophenethyl)furan-2-carboxamide
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Overview
Description
n-(2-Fluorophenethyl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structure, which includes a furan ring and a carboxamide group. The presence of a fluorophenethyl group adds to its distinctiveness. Furan carboxamides have been studied for their various applications in medicinal chemistry, particularly due to their potential biological activities .
Preparation Methods
The synthesis of n-(2-Fluorophenethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-fluorophenethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
n-(2-Fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-(2-Fluorophenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring is known to participate in electron transfer reactions, while the fluorophenethyl group can enhance binding affinity to certain biological receptors. The carboxamide group may facilitate interactions with enzymes or proteins, leading to various biological effects .
Comparison with Similar Compounds
n-(2-Fluorophenethyl)furan-2-carboxamide can be compared with other furan carboxamides such as:
- Carboxine
- Oxicarboxine
- Boscalid
These compounds share a similar furan ring structure but differ in their substituents, which can significantly impact their biological activities and applications. This compound stands out due to the presence of the fluorophenethyl group, which may confer unique properties in terms of reactivity and biological interactions .
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12FNO2/c14-11-5-2-1-4-10(11)7-8-15-13(16)12-6-3-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
MCISDMISHOKMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=CC=CO2)F |
Origin of Product |
United States |
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